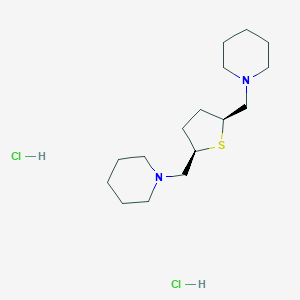
cis-2,5-Di(piperidinomethyl)-1-thiacyclopentane dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cis-2,5-Di(piperidinomethyl)-1-thiacyclopentane dihydrochloride, commonly known as CPT, is a potent and selective inhibitor of the human organic cation transporter 2 (hOCT2). It is a heterocyclic compound that has been extensively studied for its potential applications in the field of drug development.
Wissenschaftliche Forschungsanwendungen
CPT has been extensively studied for its potential applications in the field of drug development. It has been shown to inhibit the uptake of various organic cations, including dopamine, norepinephrine, and epinephrine, by cis-2,5-Di(piperidinomethyl)-1-thiacyclopentane dihydrochloride. This inhibition can lead to increased concentrations of these neurotransmitters in the brain, which can have therapeutic effects in the treatment of various neurological disorders, such as Parkinson's disease.
Wirkmechanismus
CPT works by binding to the extracellular domain of cis-2,5-Di(piperidinomethyl)-1-thiacyclopentane dihydrochloride, thereby blocking the uptake of organic cations. This inhibition can lead to increased concentrations of these cations in the extracellular fluid, which can have various physiological effects.
Biochemische Und Physiologische Effekte
CPT has been shown to have various biochemical and physiological effects. It has been shown to increase the extracellular concentrations of dopamine, norepinephrine, and epinephrine in the brain, which can have therapeutic effects in the treatment of various neurological disorders. It has also been shown to inhibit the uptake of various drugs, such as metformin and cimetidine, by cis-2,5-Di(piperidinomethyl)-1-thiacyclopentane dihydrochloride, which can affect their pharmacokinetics and efficacy.
Vorteile Und Einschränkungen Für Laborexperimente
CPT has several advantages for lab experiments. It is a potent and selective inhibitor of cis-2,5-Di(piperidinomethyl)-1-thiacyclopentane dihydrochloride, which makes it a useful tool for studying the role of this transporter in various physiological processes. It is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, CPT has some limitations for lab experiments. It has a relatively short half-life, which can make it difficult to study its long-term effects. It also has some toxicity concerns, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of CPT. One direction is to investigate its potential therapeutic applications in the treatment of neurological disorders, such as Parkinson's disease. Another direction is to study its effects on the pharmacokinetics and efficacy of various drugs, which can have implications for drug development and personalized medicine. Additionally, further studies are needed to better understand its toxicity profile and long-term effects.
Synthesemethoden
The synthesis of CPT is a multi-step process that involves the reaction of various reagents and catalysts. The most common method for synthesizing CPT is the reaction of 1,3-dichloro-2-propanol with thiourea in the presence of sodium hydroxide. The resulting product is then treated with piperidine and formaldehyde to obtain CPT. The purity of the final product can be improved by recrystallization from ethanol.
Eigenschaften
CAS-Nummer |
172753-33-2 |
|---|---|
Produktname |
cis-2,5-Di(piperidinomethyl)-1-thiacyclopentane dihydrochloride |
Molekularformel |
C16H32Cl2N2S |
Molekulargewicht |
355.4 g/mol |
IUPAC-Name |
1-[[(2S,5R)-5-(piperidin-1-ylmethyl)thiolan-2-yl]methyl]piperidine;dihydrochloride |
InChI |
InChI=1S/C16H30N2S.2ClH/c1-3-9-17(10-4-1)13-15-7-8-16(19-15)14-18-11-5-2-6-12-18;;/h15-16H,1-14H2;2*1H/t15-,16+;; |
InChI-Schlüssel |
MJJZPRRUSOVOSC-TYIJTUDGSA-N |
Isomerische SMILES |
C1CCN(CC1)C[C@H]2CC[C@H](S2)CN3CCCCC3.Cl.Cl |
SMILES |
C1CCN(CC1)CC2CCC(S2)CN3CCCCC3.Cl.Cl |
Kanonische SMILES |
C1CCN(CC1)CC2CCC(S2)CN3CCCCC3.Cl.Cl |
Andere CAS-Nummern |
172753-33-2 |
Synonyme |
1-[[(2R,5S)-5-(1-piperidylmethyl)thiolan-2-yl]methyl]piperidine dihydr ochloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



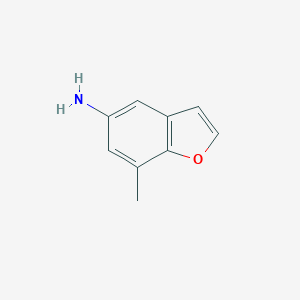
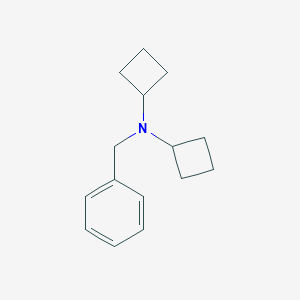
![(S)-N-[4-(1-Amino-ethyl)-phenyl]-acetamide](/img/structure/B68040.png)
![2,6,13,16,19-Pentaoxapentacyclo[18.4.4.47,12.01,20.07,12]dotriacontane](/img/structure/B68041.png)
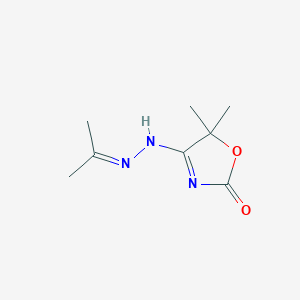
![N-{[(2R,3R,4R,5S)-5-(Cyanomethyl)-3,4-dihydroxy-2-pyrrolidinyl]methyl}acetamide](/img/structure/B68044.png)
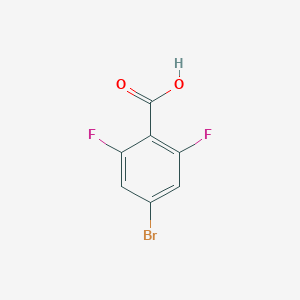
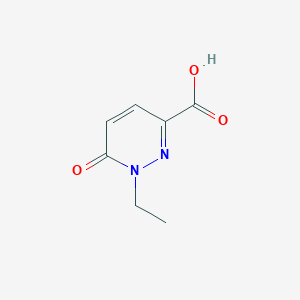




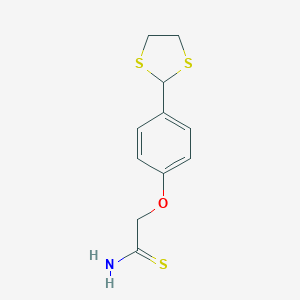
![3-hydroxy-3-methyl-5-oxo-5-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(2S)-5-hydroxy-6,8-dimethyl-4-oxo-2-phenyl-2,3-dihydrochromen-7-yl]oxy]oxan-2-yl]methoxy]pentanoic acid](/img/structure/B68071.png)